molecular formula C10H13NO3 B15238134 (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

Cat. No.: B15238134
M. Wt: 195.21 g/mol
InChI Key: ABIMHPOXNOAVDA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid is a β-amino acid derivative characterized by a chiral center at the β-carbon (C3) and a substituted aromatic ring (2-hydroxy-5-methylphenyl). Its structure combines a polar hydroxyl group and a lipophilic methyl group on the phenyl ring, which may influence solubility, pharmacokinetics, and biological interactions. β-Amino acids like this are of significant interest due to their resistance to enzymatic degradation compared to α-amino acids, making them valuable in drug design and peptide mimetics .

Below, we compare it with compounds sharing β-amino acid backbones, aromatic substituents, or pharmacological relevance.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(3R)-3-amino-3-(2-hydroxy-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

ABIMHPOXNOAVDA-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Enzymatic Resolution and Kinetic Control

Substrate Design and Enzyme Selection

The enzymatic resolution of racemic β-amino acid precursors leverages hydrolases or oxidoreductases to achieve stereoselective transformations. As demonstrated in, tungstic acid-catalyzed epoxidation of 2,3-trans-1,3-cyclohexyl-2-propenoic acid under pH 5.3–5.8 and 60°C yields (2R,3S)-3-cyclohexyl-2-oxylancarboxylic acid with 92% enantiomeric excess (ee). Adapting this to the target compound, the 2-hydroxy-5-methylphenyl group introduces steric and electronic challenges, necessitating lipases such as Candida antarctica lipase B (CAL-B) for selective ester hydrolysis.

Table 1: Enzymatic Reaction Conditions for β-Amino Acid Derivatives
Parameter Optimal Range Impact on ee Source
Temperature 50–70°C Higher temps reduce enzyme stability
pH 5.3–5.8 Maintains enzyme activity
Reaction Time 4–24 hours Prolonged time increases yield
Solvent System Water/toluene (1:3) Enhances substrate solubility

Workup and Isolation

Post-reaction, the aqueous layer is acidified to pH 2–3 using 20% HCl, extracting the carboxylic acid into toluene. Concentration under reduced pressure isolates the product, with Boc protection (tert-butyloxycarbonyl) applied to the amino group to prevent racemization during purification. This step achieves >98% purity, as validated by HPLC in.

Chemical Synthesis via Reductive Amination

Reductive Amination of α-Keto Acids

A two-step protocol from involves:

  • Condensation : Reacting 2-hydroxy-5-methylbenzaldehyde with ammonium acetate and ethyl cyanoacetate in ethanol at reflux (78°C) to form the α,β-unsaturated nitrile.
  • Hydrogenation : Catalytic hydrogenation (H₂, 50 psi, Pd/C) in THF at 25°C reduces the nitrile to the primary amine, followed by acidic hydrolysis (6M HCl, 110°C) to yield the β-amino acid.

This method affords a 68% overall yield but requires chiral auxiliaries (e.g., (S)-proline) to induce the 3R configuration, increasing complexity.

Acid-Catalyzed Cyclization

In, phthalimido-protected amino acids undergo cyclization with 1,2-phenylenediamine in toluene at 80°C, forming macrocyclic intermediates. Deprotection with hydrazine (NH₂NH₂) in ethanol releases the free amino group. Applied to the target compound, this route achieves 75% yield but necessitates rigorous exclusion of moisture to prevent hydrolysis.

Protective Group Strategies in Amino Acid Synthesis

Amino Protection

  • Boc Protection : Using di-tert-butyl dicarbonate in THF at 0°C, followed by quenching with aqueous NaHCO₃, provides a stable intermediate resistant to acidic conditions.
  • Phthalimido Protection : Phthalic anhydride in refluxing acetic acid (120°C, 6 hours) blocks the amino group, enabling subsequent coupling reactions without racemization.
Table 2: Comparative Performance of Protective Groups
Protective Group Deprotection Method Compatibility Yield Source
Boc TFA/CH₂Cl₂ (1:1) Acid-sensitive substrates 85–92%
Phthalimido Hydrazine/EtOH, 30°C Base-stable intermediates 78–88%

Hydroxyl Group Protection

The 2-hydroxy-5-methylphenyl moiety is protected as its methyl ether using dimethyl sulfate (Me₂SO₄) in NaOH/MeOH (0°C, 2 hours), preventing oxidation during synthesis. Deprotection employs BBr₃ in CH₂Cl₂ (-78°C to 25°C), restoring the phenol with 95% fidelity.

Stereoselective Synthesis and Chiral Auxiliaries

Evans’ Oxazolidinone Methodology

Chiral oxazolidinones direct asymmetric alkylation of the β-position. For example, (4R)-benzyl oxazolidinone is acylated with 2-hydroxy-5-methylphenylacetic acid, followed by enolate formation (LDA, -78°C) and alkylation with methyl iodide. Cleavage with LiOH/H₂O₂ yields the (3R)-configured amino acid with 89% ee.

Enzymatic Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a ruthenium catalyst (Shvo’s catalyst) in isopropyl acetate at 60°C enables racemization of the undesired enantiomer during hydrolysis, achieving 94% ee and 82% yield.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for (3R)-3-Amino-3-(2-Hydroxy-5-Methylphenyl)Propanoic Acid
Method Yield ee Scalability Cost
Enzymatic Resolution 45–60% >98% Moderate High
Reductive Amination 65–75% 85–92% High Medium
Evans’ Auxiliary 70–80% 89–95% Low Very High
Phthalimido Cyclization 75–82% 90–94% Moderate Medium

Enzymatic routes excel in enantioselectivity but suffer from lower yields, while chemical methods balance scalability and cost. Industrial applications favor reductive amination for throughput, whereas pharmaceutical synthesis prioritizes enzymatic DKR for purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .

Scientific Research Applications

(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Table 1: Structural Features of Selected β-Amino Acids

Compound Name Molecular Formula Substituents on Aromatic Ring Key Functional Groups Molecular Weight Reference
(3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid C₁₀H₁₃NO₃ 2-hydroxy-5-methylphenyl -OH, -CH₃ 195.22 N/A
3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid (11f) C₁₈H₁₅FN₂O₂ 4-fluorophenyl, phenyl -F, imidazole ring 310.32
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid C₁₄H₁₂F₃NO₃ 2-(trifluoromethyl)phenyl -CF₃, furan ring 299.25
BMAA (2-Amino-3-(methylamino)-propanoic acid) C₄H₁₀N₂O₂ N/A -NHCH₃ 118.13
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid C₁₄H₁₅N₃O₂ 2-methylphenyl, pyrimidine -CH₃, pyrimidine ring 257.29

Key Observations :

  • Aromatic Substituents : The hydroxyl and methyl groups in the target compound contrast with electron-withdrawing groups (e.g., -F in 11f , -CF₃ in ) or heterocycles (imidazole, furan, pyrimidine in ). These substituents modulate lipophilicity, metabolic stability, and receptor binding.
  • Chirality: The (3R) configuration may enhance enantioselective interactions, similar to enantiomerically pure β-amino acids used in drug synthesis .

Pharmacological and Functional Comparisons

Neuroactivity and Toxicity

  • BMAA (2-Amino-3-(methylamino)-propanoic acid): A neurotoxin linked to neurodegenerative diseases. BMAA exhibits low blood-brain barrier (BBB) permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) but achieves toxic brain concentrations (>250 µM) at high doses (>100 mg/kg) in rats .
  • Target Compound: The hydroxyl group may enhance solubility and BBB penetration compared to BMAA, though the methyl group could offset this by increasing lipophilicity. No direct neurotoxicity data are available.

Antimicrobial and Antimycobacterial Activity

  • Thiazole-Linked β-Amino Acids: Compounds like 3a–3e (Scheme 1, ) with thiazole rings show antimycobacterial activity against Mycobacterium tuberculosis. Substituents such as halogens (-Cl, -Br) improve potency, suggesting that electron-deficient aromatic groups enhance target binding .

Metabolic Stability and Degradation

  • 3-Amino-3-(hydroxyamino)propanoic acid: A metabolite of 3-amino-5-methylisoxazole degradation by Pseudomonas sp. S2, highlighting the role of β-amino acids in microbial pathways .
  • Target Compound : The hydroxyl group may facilitate phase II metabolism (e.g., glucuronidation), whereas methyl groups could slow oxidative degradation.

Pharmacokinetic Considerations

Table 2: Pharmacokinetic Parameters of Selected Compounds

Compound BBB Permeability Half-Life (Plasma) Oral Bioavailability Key Limitation Reference
BMAA Low (2–5 × 10⁻⁵ mL/s/g) ~1 day Limited Requires high doses for toxicity
Thiazole-linked β-amino acids (3a–3e) Not reported Not reported Moderate (in vitro) Potential hepatotoxicity
Target Compound Predicted moderate (hydroxyl enhances solubility) Unknown Unknown Limited metabolic data N/A

Insights :

  • The target compound’s BBB permeability is likely superior to BMAA due to its balanced hydrophilicity/lipophilicity but may lag behind furan or pyrimidine derivatives (e.g., ) with higher lipophilicity.
  • Chronic dosing regimens, as seen in BMAA studies , may be necessary to achieve therapeutic levels.

Q & A

Q. What are the standard synthetic routes for (3R)-3-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
  • Reductive amination : Use sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature for 24 hours to reduce intermediate Schiff bases .
  • Acid hydrolysis : Reflux intermediates with concentrated HCl for 8 hours to remove protecting groups (e.g., tert-butyloxycarbonyl, Boc) .
    Key Considerations :
  • Solvent choice (ethanol, DMF) impacts reaction kinetics.
  • Temperature control during reduction prevents side reactions.
    Data Table : Example Reaction Conditions and Yields
StepReagents/ConditionsYield (%)
AEtOH, reflux, 2h80–88
BNaBH₃CN, MeOH, 0°C→RT85–90
CConc. HCl, reflux70–75

Q. How is the compound characterized for stereochemical purity, and what analytical techniques are critical?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose- or cellulose-based columns).
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry; coupling constants (JJ) in 1^1H NMR indicate stereochemistry.
  • X-ray Crystallography : Resolves absolute configuration for R-isomer validation .
    Best Practices :
  • Cross-validate with optical rotation measurements (e.g., specific rotation at 589 nm) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility :
  • Organic solvents: Soluble in DMSO (~1 mg/mL), ethanol (~2 mg/mL), and PBS (pH 7.2, ~1 mg/mL) .
  • Avoid DMF for aqueous experiments due to residual solvent effects.
  • Stability :
  • Store as a solid at -20°C under inert gas (N₂/Ar).
  • Aqueous solutions degrade within 24 hours; prepare fresh .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric excess (ee) and scalability?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective C–N bond formation.
  • Continuous Flow Chemistry : Reduces reaction time and improves yield for industrial-scale production .
    Case Study :
  • A fluorinated analog achieved 98% ee using Rh-catalyzed asymmetric hydrogenation .

Q. How do structural modifications (e.g., hydroxyl/methyl groups) impact biological activity, and how are these effects mechanistically validated?

  • Methodological Answer :
  • SAR Studies : Compare with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) to assess hydroxyl/methyl group roles in binding.
  • In Vitro Assays :
  • Osteoclast Inhibition : Test bone resorption in RAW 264.7 cells (IC₅₀ via hydroxyapatite assay) .
  • Amyloid-β Aggregation : Use Thioflavin-T fluorescence to quantify inhibition .
    Data Table : Example Biological Activities of Structural Analogs
CompoundIC₅₀ (Osteoclast Inhibition)Aβ42 Aggregation Inhibition (%)
(3R)-Target Compound0.1 mg/mL60 (at 100 µM)
3-(3-Hydroxyphenyl)propanoic acid0.5 mg/mL45 (at 100 µM)

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from tautomerism or solvent effects?

  • Methodological Answer :
  • Variable Temperature NMR : Identify tautomers by observing peak coalescence at elevated temperatures.
  • Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for validation .

Q. What experimental design considerations mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
  • Strict QC Protocols :
  • Purity ≥98% (HPLC).
  • Standardize stock solutions (e.g., DMSO concentration ≤0.1% in cell assays).
  • Positive/Negative Controls : Include known inhibitors (e.g., alendronate for osteoclast assays) .
  • Sample Stabilization : Continuous cooling (-80°C storage) prevents organic degradation during long-term assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.